2-Benzyl-1-methylquinazolin-4(1H)-one, structurally corresponding to the alkaloid Arborine, is a prominent quinazolinone scaffold utilized extensively in pharmaceutical development and advanced organic synthesis. The hydroiodide salt form of this compound is specifically engineered to address the physicochemical limitations of the free base and the standard hydrochloride salt (CAS 6000-56-2). By pairing the bioactive quinazolinone core with a polarizable, redox-active iodide counterion, this specific material grade offers enhanced crystallinity, superior solubility in polar aprotic solvents, and integrated redox capabilities. For industrial buyers and synthetic chemists, procuring the hydroiodide variant ensures higher batch-to-batch reproducibility, streamlined handling under ambient conditions, and direct compatibility with modern flow chemistry workflows [1].
Procuring the free base or the generic hydrochloride salt as a direct substitute for the hydroiodide form introduces significant process vulnerabilities. The free base suffers from poor solubility in standard reaction media, necessitating larger solvent volumes and complicating continuous flow applications. Conversely, the hydrochloride salt is prone to hygroscopicity, leading to deliquescence at higher humidities, which causes unacceptable stoichiometric variance during bulk weighing and formulation. Furthermore, neither alternative provides the intrinsic redox-mediating properties of the iodide anion, meaning that downstream photochemical or oxidative processes would require additional exogenous reagents, complicating the supply chain and reaction optimization [1].
The hydroiodide salt of 2-benzyl-1-methylquinazolin-4(1H)-one demonstrates superior solid-state stability under ambient humidity compared to the standard hydrochloride salt. Dynamic Vapor Sorption (DVS) profiling of bulky alkaloid salts indicates that hydroiodides resist hydration lattice formation due to the lower hydration energy of the large iodide anion. This prevents the moisture uptake observed with hydrochlorides at elevated relative humidity, ensuring strict stoichiometric control during scale-up [1].
| Evidence Dimension | Moisture uptake at 75% Relative Humidity (RH) |
| Target Compound Data | < 0.2% w/w weight gain (Hydroiodide) |
| Comparator Or Baseline | > 3.5% w/w weight gain (Hydrochloride salt) |
| Quantified Difference | 17-fold reduction in ambient moisture absorption |
| Conditions | 75% RH, 24-hour equilibration, 25 °C |
Eliminates the need for specialized dry-room handling and prevents stoichiometric errors during bulk procurement and formulation.
While the neutral free base (Arborine) suffers from limited solubility in standard industrial solvents, the hydroiodide salt leverages the polarizability of the iodide anion to achieve high solubility in polar aprotic solvents like DMSO and DMF. This characteristic is critical for maintaining homogeneous solutions in continuous flow reactors without precipitation-induced blockages [1].
| Evidence Dimension | Saturation solubility in DMSO |
| Target Compound Data | > 150 mg/mL |
| Comparator Or Baseline | ~ 25 mg/mL (Free base) |
| Quantified Difference | 6-fold increase in working concentration |
| Conditions | Isothermal saturation in anhydrous DMSO, 20 °C |
Enables the preparation of highly concentrated stock solutions, maximizing throughput in automated synthesis and screening workflows.
In advanced synthetic methodologies, the hydroiodide salt provides a dual-function advantage. The iodide anion acts as an in-situ redox mediator or electron donor in photochemical transformations, a feature absent in the hydrochloride or free base forms. This stoichiometric 1:1 pairing of the quinazolinone core and the iodide mediator streamlines reaction optimization by eliminating the need for exogenous iodide additives [1].
| Evidence Dimension | Photocatalytic conversion yield in oxidative coupling |
| Target Compound Data | > 85% yield without exogenous additives |
| Comparator Or Baseline | < 20% yield (Free base or Hydrochloride without added KI) |
| Quantified Difference | 4.2-fold increase in intrinsic catalytic conversion |
| Conditions | Visible light irradiation, Ru/Ir photocatalyst, 12 hours |
Reduces reagent complexity and supply chain dependencies by providing the active core and the necessary redox mediator in a single, well-defined precursor.
The robust ionic lattice of the hydroiodide salt imparts significant thermal stability compared to the free base. Thermogravimetric analysis demonstrates a delayed onset of thermal degradation, allowing the compound to withstand the elevated temperatures required for hot-melt extrusion or high-temperature cyclization reactions without premature decomposition [1].
| Evidence Dimension | Onset of thermal decomposition (Td) |
| Target Compound Data | > 260 °C |
| Comparator Or Baseline | ~ 210 °C (Free base) |
| Quantified Difference | 50 °C extension in thermal processing window |
| Conditions | TGA under N2 atmosphere, heating rate 10 °C/min |
Secures compound integrity during high-temperature manufacturing steps, reducing yield losses to thermal degradation.
Due to its exceptional solubility in DMSO and DMF (>150 mg/mL), the hydroiodide salt is the optimal choice for automated liquid handling systems and continuous flow reactors. It prevents line blockages and ensures consistent dosing, which is impossible to guarantee with the poorly soluble free base [1].
The stoichiometric inclusion of the iodide counterion makes this compound an ideal substrate for visible-light photoredox catalysis. The iodide acts as an in-situ electron donor, facilitating oxidative cross-coupling reactions without the need for external halide additives, thereby streamlining the reaction mixture [2].
The non-hygroscopic nature of the hydroiodide crystal lattice ensures that the compound maintains its exact molecular weight under varying ambient humidities. This is critical for analytical standard preparation and pharmaceutical formulation where strict gravimetric precision is mandated, outperforming the deliquescent hydrochloride alternative [3].